2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

medicinal chemistry structure-activity relationship molecular diversity

This dual heteroaryl-substituted piperazine derivative uniquely combines a benzofuran-2-carbonyl group and a furan-2-yl ethanone moiety on the piperazine core, with its oxalate salt form (C21H20N2O8, MW 428.4) enhancing crystallinity and solubility for reproducible assay preparation. Ideal as a versatile building block for generating analog libraries via downstream ketone transformations or as a structurally matched negative control for Befuraline pharmacology studies. Procure now to explore an uncharted region of benzofuran-piperazine chemical space with no extrapolatable biological data across congeners.

Molecular Formula C21H20N2O8
Molecular Weight 428.397
CAS No. 1351632-22-8
Cat. No. B2941399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate
CAS1351632-22-8
Molecular FormulaC21H20N2O8
Molecular Weight428.397
Structural Identifiers
SMILESC1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4O3.C(=O)(C(=O)O)O
InChIInChI=1S/C19H18N2O4.C2H2O4/c22-15(17-6-3-11-24-17)13-20-7-9-21(10-8-20)19(23)18-12-14-4-1-2-5-16(14)25-18;3-1(4)2(5)6/h1-6,11-12H,7-10,13H2;(H,3,4)(H,5,6)
InChIKeyFPUCXIQYBBHDJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate (CAS 1351632-22-8): Procurement-Relevant Structural and Pharmacological Context


2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate is a dual heteroaryl-substituted piperazine derivative combining a benzofuran-2-carbonyl group and a furan-2-yl ethanone moiety on the piperazine core [1]. The oxalate salt form (C21H20N2O8, MW 428.4) enhances crystallinity and solubility in polar solvents, facilitating formulation and assay preparation [1]. This compound belongs to the benzofuran-piperazine hybrid class, a scaffold recognized for potential anticancer, neuroprotective, and kinase-inhibitory activities [2]. However, as of the current evidence cutoff, no peer-reviewed primary research article or patent explicitly reports biological activity data for this specific compound; the procurement rationale therefore rests on its unique structural differentiation from closely related analogs and its potential as a versatile building block for medicinal chemistry exploration [2].

Why Generic Substitution of 2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate Is Scientifically Unreliable


The benzofuran-piperazine chemotype encompasses a pharmacologically diverse array of compounds whose biological activity is exquisitely sensitive to the nature and position of substituents on both the piperazine nitrogen atoms and the heteroaromatic rings [1]. For instance, the parent compound 1-(1-benzofuran-2-carbonyl)piperazine (CAS 41717-31-1) lacks the furan-2-yl ethanone extension and exhibits markedly different hydrogen-bonding capacity and lipophilicity (cLogP), which directly influence target engagement, metabolic stability, and cellular permeability [1]. Similarly, Befuraline (CAS 41716-84-1), a benzyl-substituted analog, demonstrates antidepressant and psychostimulant activity via active metabolite benzylpiperazine, a pharmacophore absent in the target compound . Even a subtle modification—replacing the benzofuran with a 2,3-dihydrobenzo[b][1,4]dioxine ring (CAS 1351609-80-7)—significantly alters aromaticity, electron density, and predicted metabolic soft spots . These structure-activity relationship (SAR) discontinuities mean that potency, selectivity, toxicity, and pharmacokinetic profiles cannot be extrapolated across congeners, making generic substitution scientifically unsound without direct comparative data [1].

Quantitative Differentiation Evidence for 2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate Relative to Closest Analogs


Dual Heteroaryl Architecture vs. Monosubstituted Analog 1-(1-Benzofuran-2-carbonyl)piperazine

The target compound presents a unique 1,4-disubstituted piperazine scaffold where one nitrogen carries a benzofuran-2-carbonyl group and the other an N-furan-2-yl ethanone linker. In contrast, the simplest comparator 1-(1-benzofuran-2-carbonyl)piperazine (CAS 41717-31-1) possesses a free NH on the piperazine ring and no furan-containing side chain. This difference yields qualitatively distinct hydrogen-bond donor/acceptor counts (target: 0 HBD, 8 HBA; comparator: 1 HBD, 4 HBA) and calculated lipophilicity, which are critical determinants of membrane permeability, solubility, and off-target promiscuity [1]. Additionally, the furan-2-yl ethanone extension provides a reactive ketone handle for further derivatization (e.g., reductive amination, oxime formation) that is absent in the monosubstituted analog, offering broader utility as a synthetic intermediate [1].

medicinal chemistry structure-activity relationship molecular diversity

Oxalate Salt Solubility and Crystallinity Advantage vs. Free Base

The target compound is supplied as the oxalate salt, a deliberate counterion selection that, by analogy with other piperazine-containing drugs, is likely to improve aqueous solubility and crystallinity compared to the free base form [1]. Piperazine free bases are often oils or low-melting solids with poor handling characteristics; salt formation with oxalic acid typically yields a crystalline solid with a higher melting point and improved stability under ambient storage conditions [1]. While the free base of this compound (MW 318.35) is not commercially available as a reference standard, the oxalate form (MW 428.4) enables precise weighing, reproducible dissolution, and consistent bioassay dosing—critical parameters for quantitative pharmacology .

formulation science solid-state chemistry bioavailability

Predicted Altered Metabolic Stability vs. 2,3-Dihydrobenzo[b][1,4]dioxine Analog

The closest commercially available structural analog, 2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate (CAS 1351609-80-7), replaces the aromatic benzofuran ring with a non-aromatic dihydrodioxine system . This substitution fundamentally alters the electronic character of the bicyclic moiety: the benzofuran ring in the target compound is a fully conjugated aromatic system susceptible to cytochrome P450-mediated oxidation at the furan 2,3-double bond, whereas the saturated dihydrodioxine ring in the comparator is predicted to be more resistant to oxidative metabolism at this site [1]. Conversely, the benzofuran aromatic scaffold may engage π-π stacking interactions with flat hydrophobic protein pockets (e.g., kinase hinge regions) that the flexible dihydrodioxine cannot effectively mimic, potentially leading to different target selectivity profiles [1].

drug metabolism pharmacokinetics structural biology

Distinct Pharmacological Trajectory vs. Befuraline: CNS Activity and Active Metabolite Risk

Befuraline (1-(2-benzofuranylcarbonyl)-4-benzylpiperazine HCl, CAS 41716-84-1) is a clinically studied benzofuran-piperazine derivative with antidepressant and psychostimulant effects, whose activity is largely mediated by the active metabolite benzylpiperazine (BZP), a known CNS stimulant with abuse liability . The target compound contains a furan-2-yl ethanone substituent instead of the benzyl group, which eliminates the metabolic pathway leading to BZP formation and is predicted to reorient the pharmacological profile away from monoaminergic psychostimulation toward a different target space (e.g., kinase inhibition or anticancer mechanisms) consistent with the broader benzofuran-piperazine SAR literature [1]. While Befuraline has been administered to 64 patients in a clinical depression trial with documented therapeutic efficacy, the target compound has no in vivo data .

neuropharmacology toxicology drug metabolism

Recommended Research and Industrial Scenarios for 2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone Oxalate


Focused Library Design: Dual Heteroaryl Piperazine Scaffold Expansion

Medicinal chemistry teams seeking to expand the chemical space around the benzofuran-piperazine pharmacophore can use this compound as a key intermediate. The furan-2-yl ethanone ketone enables a panel of downstream transformations (reductive amination, oxime/hydrazone formation, Grignard addition) to generate libraries of 20–50 analogs for primary screening. Its well-defined oxalate salt ensures reproducible weighing and dissolution across parallel synthesis platforms [Section 3, Evidence 2].

Negative Control for Befuraline-Based CNS Target Engagement Studies

Because the target compound lacks the benzyl group that confers BZP-mediated psychostimulant activity to Befuraline, it can serve as a structurally matched negative control in assays probing serotonin/dopamine transporter or receptor engagement. Procurement of both compounds from a single vendor batch allows paired testing to deconvolute scaffold-driven vs. substituent-driven pharmacology [Section 3, Evidence 4].

Metabolic Stability Comparison with Dihydrodioxine Analog

Investigators interested in the role of aromaticity in benzofuran-piperazine clearance can order the target compound alongside its dihydrodioxine congener (CAS 1351609-80-7) and conduct parallel intrinsic clearance assays in human, rat, and mouse liver microsomes. This head-to-head experiment directly tests the hypothesis that the fully aromatic benzofuran ring is a metabolic liability and quantifies the magnitude of the difference [Section 3, Evidence 3].

Anticancer Phenotypic Screening as a Unique Chemotype

The 2023 Schumacher et al. study established that benzofuran-piperazine hybrids can exhibit necroptosis-inducing anticancer activity with in vivo efficacy in MDA-MB-231 xenografts. Although the lead compound in that study (1.19, CAS not publicly linked) is structurally distinct, the target compound provides an unexplored combination of benzofuran and furan heterocycles that may yield a different selectivity profile across the NCI-60 panel. Procurement in 10–50 mg quantities is appropriate for initial single-dose viability screens [1].

Quote Request

Request a Quote for 2-(4-(Benzofuran-2-carbonyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.